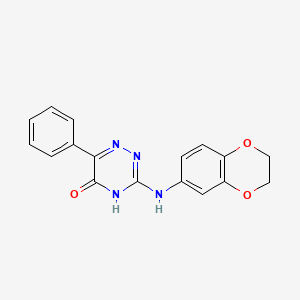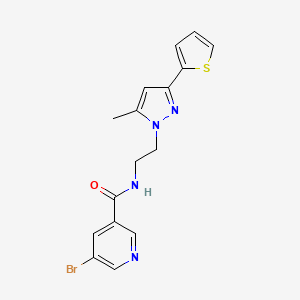
2,4-Di(piperidin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di(piperidin-1-yl)quinazoline is a quinazoline derivative . It has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor . All compounds showed significant inhibitory activity against PAK4 . This series of compounds has the potential for further development as PAK4 inhibitors for anticancer activity .
Synthesis Analysis
The synthesis of 2,4-Di(piperidin-1-yl)quinazoline involves several steps. Under basic conditions, the 4-position chlorine of 3 was selectively substituted with 3-amino-5-cyclopropylpyrazole to give the key intermediate 5 . A Pd (II)-catalyzed [4 + 1 + 1] modular synthesis of diverse quinazoline-2,4- (1 H,3 H)-diones through one-pot cascade reactions of cyclocondensation of o - (alkyl)aminobenzoic acids with CO, amidation of the intermediate isatoic anhydrides with amines, and unprecedented carbonylation of the resulting o -aminobenzamides with CO under 1 atm and 60 °C conditions has been described .Molecular Structure Analysis
The molecular structure of 2,4-Di(piperidin-1-yl)quinazoline is complex and involves several functional groups . Molecular docking analysis was performed to predict the possible binding mode of compound 8d .Chemical Reactions Analysis
4-Amino-2- [2- (piperidin-1-ylazo)phenyl]quinazoline (17a) behaves as a masked diazonium compound and decomposes in mineral acids, in acetic acid containing copper-bronze, in hot ethylene glycol, on photolysis in methanol or ethanol, or on reduction .Applications De Recherche Scientifique
Antifungal and Antibacterial Activities
Quinazoline derivatives, including those structurally similar to 2,4-Di(piperidin-1-yl)quinazoline, have demonstrated significant antifungal and antibacterial activities. For example, a derivative was found effective against the fungus Aspergillus flavus and the bacteria Pseudomonas (Kale & Durgade, 2017).
Antitumor Activity
Quinazoline derivatives have shown promising results in the field of cancer research. Various derivatives have been prepared and evaluated for their antiproliferative activities against different cancer cell lines. Some of these compounds, including those with a piperidine ring, exhibited potent antitumor activities (Wang et al., 2012), (Zhang et al., 2016).
Anti-Tubercular Agents
The 2,4-diaminoquinazoline class, closely related to 2,4-Di(piperidin-1-yl)quinazoline, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This class has been extensively evaluated as a potential lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
Antihypertensive Agents
Quinazoline derivatives with a piperidine ring system have been tested for their antihypertensive activity. Certain compounds in this category showed strong hypotensive effects in animal models, suggesting potential applications in managing hypertension (Takai et al., 1986).
Antimalarial Compounds
Febrifugine, a quinazoline alkaloid, has stimulated research into derivatives for antimalarial drugs due to its potent activity against Plasmodium falciparum. Modifications in the quinazoline and piperidine rings have led to new compounds with significant antimalarial activity (Kikuchi et al., 2006).
Platelet Aggregation Inhibitors
2-Piperazin-1-yl-quinazolines have been synthesized and evaluated for their antiaggregative activity. These compounds effectively inhibited platelet aggregation in vitro and blocked specific protein-ligand interactions, indicating their potential as platelet aggregation inhibitors (Krysko et al., 2016).
Cardiotonic Activity
1-(6,7-Dimethoxy-4-quinazolinyl)piperidines with various heterocycles showed cardiotonic activity in animal models. The structure-activity relationships of these compounds suggest their potential as cardiotonic agents (Nomoto et al., 1991).
Orientations Futures
Propriétés
IUPAC Name |
2,4-di(piperidin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-5-11-21(12-6-1)17-15-9-3-4-10-16(15)19-18(20-17)22-13-7-2-8-14-22/h3-4,9-10H,1-2,5-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLIPIFFUYCEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Di(piperidin-1-yl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2729710.png)


![4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene](/img/structure/B2729713.png)
![3-[(4-Bromophenyl)methoxy]pyridin-2-amine](/img/structure/B2729715.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2729716.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2729717.png)

![2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine](/img/structure/B2729719.png)
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2729720.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2729722.png)
![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2729723.png)
